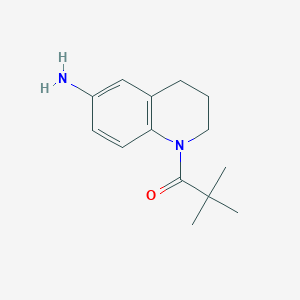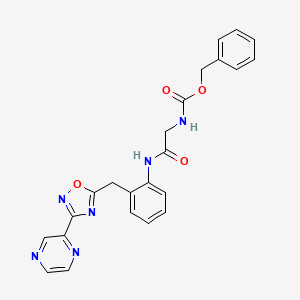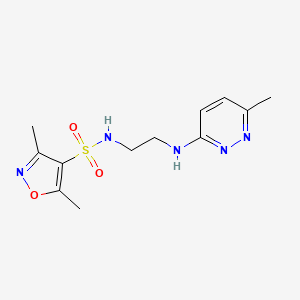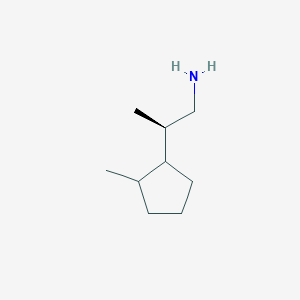![molecular formula C25H25N5O4S B2550182 ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 955781-22-3](/img/structure/B2550182.png)
ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the exact compound is not directly mentioned in the provided papers, similar compounds with pyrazole and pyridazine moieties have been synthesized and studied for various properties, including their potential as antirheumatic agents and their antioxidant properties .
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves a 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . This method typically includes a Knoevenagel condensation followed by a cyclocondensation reaction. Similar synthetic routes may be applicable to the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the determination of the 3D molecular structure and the confirmation of the synthesized compound's identity.
Chemical Reactions Analysis
Pyrazole derivatives can react with various reagents to form a wide array of products. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been shown to react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . The compound of interest may similarly undergo reactions with nucleophiles or other reagents to form new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds and π-π stacking interactions can stabilize the crystal structure of these compounds . Additionally, the electronic properties such as HOMO/LUMO energies and molecular electrostatic potential (MEP) can be calculated using DFT methods to predict reactivity and interaction with biological targets . The antioxidant properties of these compounds can be evaluated using assays like DPPH and hydroxyl radical scavenging methods .
科学的研究の応用
Heterocyclic Compound Synthesis
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been utilized as precursors for synthesizing various polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This approach highlights the potential of using complex ethyl compounds for creating new heterocyclic structures with diverse applications in chemical synthesis and potentially in materials science (Mohareb et al., 2004).
Antimicrobial Compound Development
Research into novel heterocyclic compounds containing a sulfonamido moiety aims at synthesizing new antibacterial agents. These efforts involve reacting precursors with various active methylene compounds to produce derivatives with potential antibacterial properties (Azab et al., 2013). Such research underscores the application of ethyl compounds in developing new antimicrobial agents.
Agricultural Chemistry
Pyrazinamide and its derivatives have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana, demonstrating the potential of such compounds in regulating plant metabolism and ethylene biosynthesis. This has implications for agricultural practices, particularly in reducing postharvest loss by delaying the ripening of fruits and senescence of flowers (Sun et al., 2017).
Fluorescent Compounds for Optical Applications
A series of fluorescent compounds based on the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized, indicating the role of ethyl compounds in the development of materials with specific optical properties. These compounds have potential applications in bioimaging and as molecular probes, highlighting the intersection of organic synthesis and materials science (Zheng et al., 2011).
Colorimetric Chemosensors
New colorimetric chemosensors have been developed using ethyl compounds for the naked-eye recognition of metal ions such as Cu2+, Zn2+, and Co2+. These sensors, based on hybrid hydrazo/azo dye chromophoric systems, demonstrate the application of ethyl compounds in analytical chemistry for detecting and quantifying metal ions (Aysha et al., 2021).
特性
IUPAC Name |
ethyl 2-[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-4-34-25(33)20-17-11-8-12-19(17)35-23(20)27-22(31)15(3)29-24(32)21-18(14(2)28-29)13-26-30(21)16-9-6-5-7-10-16/h5-7,9-10,13,15H,4,8,11-12H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAJIDUKCIEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)N3C(=O)C4=C(C=NN4C5=CC=CC=C5)C(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Amino-5-nitropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2550099.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2550105.png)
![2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2550106.png)
![Methyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2550107.png)
![8-(3,5-Dimethylpyrazolyl)-7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2550108.png)




![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2550116.png)
![3-(((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid](/img/structure/B2550121.png)
